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Compound of Interest

Compound Name: ATTO 488 NHS ester

Cat. No.: B12371995

ATTO 488 NHS ester is a fluorescent label highly favored in single-molecule detection and
high-resolution microscopy.[1][2] As a rhodamine-based dye, it offers exceptional water
solubility, strong light absorption, a high fluorescence quantum yield, and significant
photostability.[3][4][5] These characteristics make it an ideal candidate for demanding
applications such as PALM, dSTORM, and STED microscopy, as well as flow cytometry and
fluorescence in-situ hybridization (FISH).[1][4][6] This guide provides a comprehensive
overview of its properties, detailed protocols for its use, and its application in single-molecule
studies.

Core Photophysical Properties

The performance of a fluorophore in single-molecule applications is dictated by its
photophysical characteristics. ATTO 488 is engineered for optimal brightness and stability. Its
fluorescence is most efficiently triggered by the 488 nm line of an Argon-lon laser.[4][6]

A summary of its key quantitative properties is presented below.
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Property Value Reference
Absorption Maximum (Aabs) 500 nm [4]
Emission Maximum (Afl) 520 nm [4]
Molar Extinction Coefficient

9.0 x 104 M-1 cm-1 [4]
(emax)
Fluorescence Quantum Yield

80% [4]
(nfl)
Fluorescence Lifetime (tfl) 4.1ns [4]
Molecular Weight (MW) 981 g/mol [4]

Labeling Chemistry: The NHS Ester Reaction

ATTO 488 is supplied as an N-hydroxysuccinimidyl (NHS) ester. This functional group is the
most common tool for conjugating fluorescent dyes to biomolecules.[3] It readily reacts with
primary amine groups (R-NH2), such as the e-amino group of lysine residues on proteins or
amine-modified oligonucleotides, to form a stable, covalent amide bond.[3][7] For this reaction
to proceed efficiently, the amine group must be unprotonated, requiring a reaction buffer with a
pH between 8.0 and 9.0.[8]

Experimental Protocols

Precise and consistent labeling is critical for quantitative single-molecule experiments. The
following protocols provide a detailed methodology for labeling proteins and oligonucleotides.

Protein Labeling Protocol

This protocol is a general guide and may require optimization for specific proteins.[3] It is
designed to achieve a Degree of Labeling (DOL) of 4-5 for IgG antibodies when using a protein
concentration of 1-2 mg/mL.[7]

1. Preparation of Solutions:

e Protein Solution:
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o Dissolve the target protein (e.g., antibody) in a suitable buffer such as 1X Phosphate-
Buffered Saline (PBS), pH 7.2-7.4.[3] Protein concentration should ideally be between 2-
10 mg/mL for optimal efficiency.[3]

o Ensure the protein solution is free of amine-containing substances like Tris or glycine, as
these will compete with the labeling reaction.[4] If necessary, dialyze the protein against
PBS.[4]

o Adjust the pH of the protein solution to 8.0-9.0. Acommon method is to add 1 part of 1 M
sodium bicarbonate (pH ~9.0) to 9 parts of the protein solution.[3][8]

ATTO 488 NHS Ester Stock Solution:
o Allow the vial of ATTO 488 NHS ester to warm to room temperature before opening.[7]

o Add anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the
vial to create a stock solution, typically at a concentration of 1-2 mg/mL or 2 mM.[4][7]

o This solution should be prepared fresh immediately before use, as the NHS ester can
hydrolyze in the presence of moisture.[4][5]

. Conjugation Reaction:

While gently stirring, add a molar excess of the reactive dye solution to the protein solution.
For many antibodies, a twofold molar excess of dye to protein is a good starting point to
achieve a DOL of 2-3.[4][8]

Incubate the reaction at room temperature for 30 to 60 minutes with constant or repeated
stirring.[4]

. Purification of the Conjugate:
The labeled protein must be separated from unreacted, hydrolyzed dye.[8]

Gel permeation chromatography is the recommended method. Use a column packed with
Sephadex G-25 (or an equivalent resin).[4][8]
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For a very hydrophilic dye like ATTO 488, a longer column (e.g., 30 cm) is preferable for
better separation.[8]

Equilibrate the column and elute the conjugate using a neutral buffer like PBS (pH 7.4).[8]
The first colored fraction to elute will be the dye-protein conjugate.

. Characterization (Degree of Labeling):

The Degree of Substitution (DOS), or Degree of Labeling (DOL), is a critical parameter
representing the average number of dye molecules per protein.[3]

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the
dye's absorption maximum (~500 nm for ATTO 488).[3]

The DOL can be calculated using the Beer-Lambert law, accounting for the contribution of
the dye to the absorbance at 280 nm using a correction factor (CFz2so0 = 0.09 for ATTO 488).

[4]

Oligonucleotide Labeling Protocol

Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in a 0.2 M
carbonate buffer (pH 8-9).[4] Prepare a 5 mg/mL solution of ATTO 488 NHS ester in
anhydrous DMF.[4]

Reaction: Add approximately 50 pL of the oligonucleotide solution to 30 pL of the dye
solution.[4]

Incubation: Incubate the mixture at room temperature for 2 hours with shaking.[4]

Purification: Separate the labeled oligonucleotide from free dye using gel filtration or
reversed-phase HPLC.[4]

Visualized Workflows and Principles

Diagrams generated using Graphviz illustrate the key experimental workflow and a primary

application of ATTO 488 in single-molecule research.
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1. Reagent Preparation

Prepare Protein Solution Prepare ATTO 488 NHS Ester
in Amine-Free Buffer (pH 8.0-9.0) Stock Solution (in anhydrous DMSO/DMF)

2. Conjugation

Mix Protein and Dye Solutions

Incubate at Room Temperature (30-60 min)

3. Purification & Analysis

Separate Conjugate from Free Dye
(Gel Filtration Chromatography)

Characterize Conjugate

(Measure Absorbance to find DOL)
NG J

Purified ATTO 488-Labeled Biomolecule

Click to download full resolution via product page

Figure 1. Experimental workflow for labeling biomolecules with ATTO 488 NHS ester.

Application in Single-Molecule FRET

ATTO 488 is frequently used as a donor fluorophore in single-molecule Forster Resonance
Energy Transfer (SmFRET) experiments.[9] SmFRET is a powerful technique that measures the
efficiency of energy transfer between two fluorophores (a donor and an acceptor) to determine
the distance between them, providing insights into molecular conformations and dynamics.[10]
[11]

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b12371995?utm_src=pdf-body-img
https://www.benchchem.com/product/b12371995?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4894822/
https://www.zhb.uni-luebeck.de/epubs/ediss1879.pdf
https://mediatum.ub.tum.de/doc/1378634/1378634.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Fo

undational & Exploratory
Check Availability & Pricing

Excitation Light
(488 nm Laser)

. Excitation

-

~N

Labeled Biomolecule

Donor

ATTO 488

~
-~
~<
~

2b. Energy Transfer (FRE
(Distance-Dependent)

3
N
N

T) \\\ 2a. Fluorescence
‘. (Low FRET)
\

\
\
\

|

Donor Emission
(~520 nm)

Acceptor

I

|
3. Fluorescence
|

\J

Acceptor Emission

Click to download full resolution via product page

Figure 2. Principle of single-molecule FRET using ATTO 488 as a donor dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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